molecular formula C11H9ClN2O3 B1397226 Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate CAS No. 1330583-64-6

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate

Cat. No. B1397226
M. Wt: 252.65 g/mol
InChI Key: QKKHFLOAHTUJBV-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse. They include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

Antibacterial Activity

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate and its analogues have been studied for their antibacterial properties. For instance, certain naphthyridine derivatives have demonstrated significant antibacterial activity, surpassing that of known antibacterial agents such as enoxacin (Egawa et al., 1984), (Matsumoto et al., 1984). This research demonstrates the potential of these compounds in developing new antibacterial agents.

Synthesis and Chemical Analysis

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate has been a subject of various synthetic studies. For instance, Leyva-Ramos et al. (2017) reported an efficient microwave-assisted synthesis method for this compound, highlighting its importance as an intermediate for preparing biologically active naphthyridone derivatives (Leyva-Ramos et al., 2017).

Potential in Treating Infections

Some studies have explored the use of naphthyridine derivatives in treating various infections. For example, Santilli et al. (1975) synthesized naphthyridine-3-carboxylic acid esters and evaluated their efficacy against Escherichia coli and other gram-negative bacterial infections (Santilli et al., 1975).

Potential Antimalarial Activity

Research into the antimalarial potential of naphthyridine derivatives has also been conducted. Barlin and Tan (1984) synthesized N4-substituted naphthyridin-4-amines and evaluated their activity against Plasmodium vinckei vinckei, although they did not exhibit significant antimalarial activity compared to established drugs like chloroquine (Barlin & Tan, 1984).

Synthesis of Schiff Bases

The synthesis of Schiff bases containing 1,8-naphthyridine moiety has been explored due to their biological potential. Vinod et al. (2008) undertook the synthesis of certain Schiff bases and evaluated their antibacterial and antifungal activities, showing some compounds exhibited significant antibacterial activity (Vinod et al., 2008).

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods and exploring the potential applications of 1,8-naphthyridine derivatives.

properties

IUPAC Name

ethyl 6-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKHFLOAHTUJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139171
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate

CAS RN

1330583-64-6
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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